molecular formula C13H19NO2 B14014098 Hexyl 3-aminobenzoate CAS No. 26273-19-8

Hexyl 3-aminobenzoate

Cat. No.: B14014098
CAS No.: 26273-19-8
M. Wt: 221.29 g/mol
InChI Key: DSUOQKARORSQFD-UHFFFAOYSA-N
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Description

Hexyl 3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by a hexyl group attached to the nitrogen atom of the 3-aminobenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 3-aminobenzoate can be synthesized through the esterification of 3-aminobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Hexyl 3-aminobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hexyl 3-aminobenzylamine.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Hexyl 3-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: this compound is used in the formulation of certain cosmetic products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of hexyl 3-aminobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing 3-aminobenzoic acid and hexanol, which may have their own biological activities. The compound’s ability to absorb UV radiation makes it useful in protecting skin from harmful UV rays.

Comparison with Similar Compounds

Hexyl 3-aminobenzoate can be compared with other aminobenzoates such as:

  • Methyl 3-aminobenzoate
  • Ethyl 3-aminobenzoate
  • Propyl 3-aminobenzoate

Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

26273-19-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

hexyl 3-aminobenzoate

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-9-16-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9,14H2,1H3

InChI Key

DSUOQKARORSQFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

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